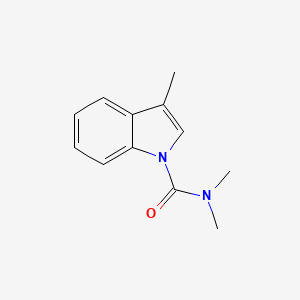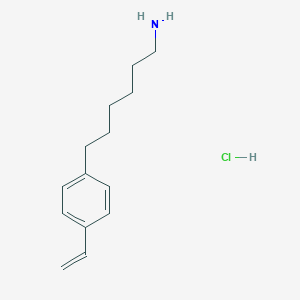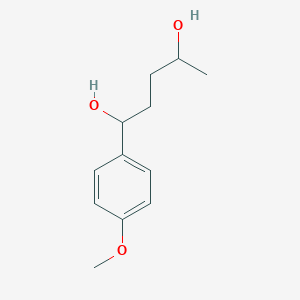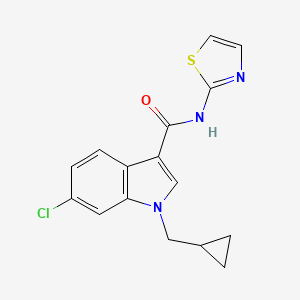![molecular formula C11H7BrN4O2 B15159233 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 832748-17-1](/img/structure/B15159233.png)
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the imidazoquinoline ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with ammonia or primary amines.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazoquinoline derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-nitroimidazole: Similar structure but lacks the quinoline ring.
3-Methyl-2-nitroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
5-Bromo-3-methyl-2-nitroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring.
Uniqueness
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline is unique due to the presence of both the imidazole and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Propiedades
Número CAS |
832748-17-1 |
|---|---|
Fórmula molecular |
C11H7BrN4O2 |
Peso molecular |
307.10 g/mol |
Nombre IUPAC |
5-bromo-3-methyl-2-nitroimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H7BrN4O2/c1-15-8-5-7(12)9-6(3-2-4-13-9)10(8)14-11(15)16(17)18/h2-5H,1H3 |
Clave InChI |
KYSSVRQZJKZVPX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C3C(=C2N=C1[N+](=O)[O-])C=CC=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)

![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
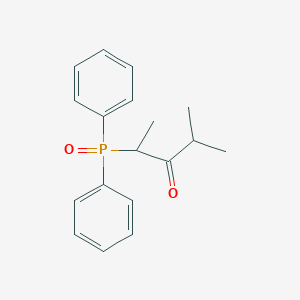
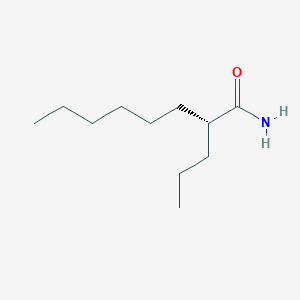
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
